molecular formula C14H13ClN2O2 B12660752 N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide CAS No. 94088-69-4

N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide

Cat. No.: B12660752
CAS No.: 94088-69-4
M. Wt: 276.72 g/mol
InChI Key: ZLHSHNFQIFTFJK-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its unique structure, which includes an amino group, a chloro group, and a phenoxy group attached to a phenyl ring, along with an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-phenoxybenzoic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The phenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-chloro-5-methylphenyl)acetamide
  • N-(4-Amino-2-chloro-5-ethoxyphenyl)acetamide
  • N-(4-Amino-2-chloro-5-butoxyphenyl)acetamide

Uniqueness

N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide stands out due to its phenoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and membrane permeability, making it more effective in various applications compared to its analogs .

Properties

CAS No.

94088-69-4

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-(4-amino-2-chloro-5-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)17-13-8-14(12(16)7-11(13)15)19-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18)

InChI Key

ZLHSHNFQIFTFJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC2=CC=CC=C2)N)Cl

Origin of Product

United States

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